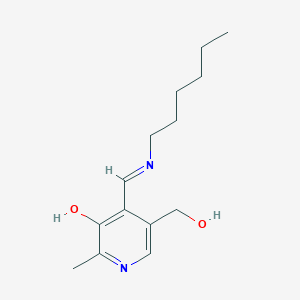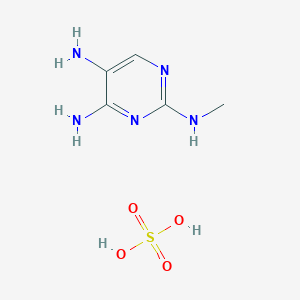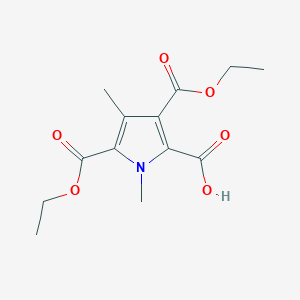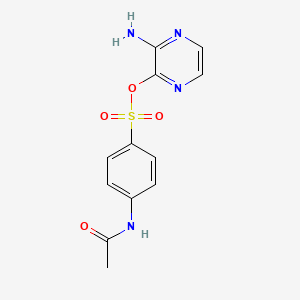![molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3](/img/structure/B14006659.png)
2-[Hexadecyl(methyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.
Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.
Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted alcohols or ethers.
Scientific Research Applications
Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Membrane Interaction: Altering the fluidity and permeability of cellular membranes.
Comparison with Similar Compounds
Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:
Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.
Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.
Hexadecanol: A long-chain alcohol without the amino group.
Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds
Properties
CAS No. |
7089-36-3 |
|---|---|
Molecular Formula |
C19H41NO |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[hexadecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3 |
InChI Key |
YICPXEDJPQHPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)


![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)


